BRD4 Bromodomain Potency: ~20-Fold Improvement Over the Direct Precursor I-BET151
I-BET282 achieves a BRD4-BD1 pIC₅₀ of 7.4 (IC₅₀ = 39.4 nM), representing an approximately 20-fold improvement in potency over its direct precursor molecule I-BET151, which exhibits a BRD4 pIC₅₀ of 6.1 (IC₅₀ ≈ 0.79 μM) [1][2]. This potency gain was achieved through structure- and property-based optimization described within the same publication series from the GlaxoSmithKline group, where I-BET151 served as the in vivo tool starting point and I-BET282E emerged as the clinical-candidate endpoint meeting the GSK pan-BET oral drug candidate criterion of BRD4 BD1/BD2 pIC₅₀ > 6.5 [1].
| Evidence Dimension | BRD4 bromodomain inhibitory potency (pIC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | I-BET282 BRD4-BD1 pIC₅₀ = 7.4 (IC₅₀ = 39.4 nM); pan-BET pIC₅₀ range = 6.4–7.7 across all eight BET bromodomains |
| Comparator Or Baseline | I-BET151 BRD4 pIC₅₀ = 6.1 (IC₅₀ ≈ 0.79 μM); BRD2 pIC₅₀ = 6.3; BRD3 pIC₅₀ = 6.6 |
| Quantified Difference | Approximately 20-fold improvement in BRD4 potency (pIC₅₀ difference of 1.3 log units; IC₅₀ 39.4 nM vs. ~794 nM) |
| Conditions | BRD4 BD1 FRET/AlphaScreen peptide-displacement assay (J Med Chem 2021; Jones et al.) |
Why This Matters
A 20-fold potency difference directly impacts the compound concentration required for full target engagement in cellular and in vivo experiments, making I-BET282 the appropriate choice when robust BRD4 inhibition at lower doses is required to avoid off-target effects.
- [1] Jones KL, Beaumont DM, Bernard SG, et al. Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression. J Med Chem. 2021;64(16):12200-12227. doi:10.1021/acs.jmedchem.1c00855. PMID: 34387088. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. I-BET282 Ligand Activity Charts: Inhibition of BRD4 BD1. pIC₅₀ = 7.4 (IC₅₀ = 39.4 nM). Data sourced from J Med Chem (2021) 64: 12200-12227 [PMID:34387088]. View Source
